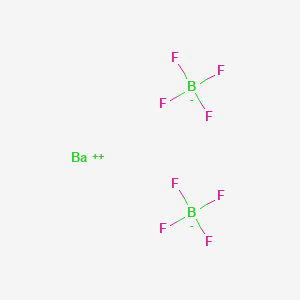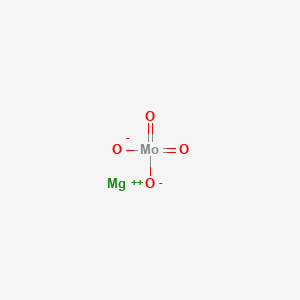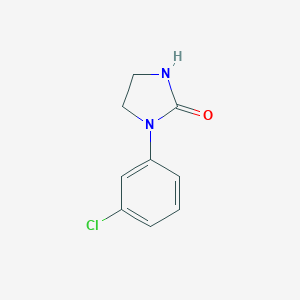
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione is a chemical compound commonly known as juglone. It is a natural compound found in the leaves, bark, and fruits of the black walnut tree. Juglone has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.
Wirkmechanismus
Juglone exerts its biological effects through several mechanisms of action. It is a potent inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. Juglone also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, juglone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Juglone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Juglone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, juglone has been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
Juglone has several advantages for lab experiments. It is a natural compound that can be easily synthesized or isolated from natural sources. Juglone is also relatively stable and can be stored for long periods of time. However, juglone has some limitations for lab experiments. It is a toxic compound that can cause skin irritation and other adverse effects. Additionally, juglone is not very water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of juglone. One area of research is the development of juglone-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of juglone and its effects on cellular processes. Additionally, the use of juglone in combination with other compounds for the treatment of cancer and other diseases is an area of active research. Finally, the study of the toxicity and safety of juglone is an important area of research for its potential use in medicine.
Synthesemethoden
Juglone can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial fermentation. The isolation method involves extracting juglone from the leaves, bark, and fruits of the black walnut tree. Chemical synthesis involves the reaction of 1,4-benzoquinone with acetylacetone and methoxybenzene. Microbial fermentation involves the use of microorganisms to produce juglone from precursor compounds.
Wissenschaftliche Forschungsanwendungen
Juglone has been extensively studied for its various biological properties. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Juglone has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, juglone has been shown to have anticancer properties, which help to prevent the growth and spread of cancer cells.
Eigenschaften
CAS-Nummer |
14090-54-1 |
|---|---|
Molekularformel |
C15H14O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)9-12(17)10-7(20-2)5-8(21-3)15(22-4)11(10)14(19)13(9)18/h5,17H,1-4H3 |
InChI-Schlüssel |
RZUQEVPURTXVSY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
Synonyme |
2-Acetyl-3-hydroxy-5,6,8-trimethoxy-1,4-naphthoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)






